N-(4-ethylphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-14-4-8-16(9-5-14)22-19(26)13-29-21-23-20(27)18(24-25-21)12-15-6-10-17(28-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFAPRJRMJWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may contribute to its diverse biological effects.
Chemical Structure
The molecular formula of this compound is C19H24N4O3S. The presence of a triazine ring and various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing triazine moieties have shown effectiveness against a range of bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria at low concentrations, suggesting their potential as antimicrobial agents.
Anticancer Properties
Several studies have investigated the anticancer properties of triazine derivatives. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines, such as breast and glioblastoma cells. The mechanism often involves the disruption of cellular signaling pathways related to cell survival and proliferation. Notably, certain derivatives have exhibited IC50 values in the nanomolar range against these tumor cells, indicating potent activity.
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds with similar structures have been found to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazine derivatives against clinically relevant pathogens. The results indicated that this compound demonstrated superior efficacy compared to standard antibiotics such as ampicillin and ciprofloxacin.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Test Compound | E. coli | 20 |
| Test Compound | S. aureus | 25 |
| Ampicillin | E. coli | 15 |
| Ciprofloxacin | S. aureus | 18 |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that this compound induced significant cytotoxicity. The compound was found to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Apoptosis via mitochondrial pathway |
| U87MG (Glioblastoma) | 0.8 | Cell cycle arrest |
Comparison with Similar Compounds
Heterocyclic Core Variations
The 1,2,4-triazine core in the target compound distinguishes it from structurally related analogs:
- Triazole Derivatives: Compounds like VUAA-1 and OLC-12 () feature a 1,2,4-triazole core instead of triazine. These are potent Orco agonists, with VUAA-1 showing EC₅₀ values in the low micromolar range.
- Pyridazinone Derivatives (): Pyridazin-3(2H)-one-based compounds act as FPR2 agonists. The triazine core’s planar structure may offer different hydrogen-bonding capabilities compared to pyridazinone’s fused ring system, influencing receptor selectivity .
- Oxazole Derivatives : iCRT3 () contains an oxazole ring and inhibits the Wnt/β-catenin pathway. The triazine core’s nitrogen-rich structure could enhance polar interactions compared to oxazole’s oxygen atom .
Substituent Effects
- 4-Methoxybenzyl Group : Similar to FPR2 agonists in , this substituent enhances lipophilicity, which may improve membrane permeability. However, replacing the pyridyl group in VUAA-1 with 4-methoxybenzyl could shift receptor selectivity .
- N-(4-Ethylphenyl) Acetamide : Shared with VUAA-1 and OLC-12 , this group likely contributes to hydrophobic interactions in receptor binding pockets .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
